molecular formula C10H13N3 B7845361 Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-

Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-

Cat. No.: B7845361
M. Wt: 175.23 g/mol
InChI Key: WZCUWZAVDFVCTE-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine family

Synthetic Routes and Reaction Conditions:

  • Multicomponent Reactions: One common synthetic route involves multicomponent reactions, where starting materials such as aldehydes, amines, and ketones are combined in a single reaction vessel to form the imidazo[1,2-a]pyridine core[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Condensation Reactions: Another approach is through condensation reactions, where precursors like pyridine derivatives and amine compounds undergo cyclization and condensation to form the target compound[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Intramolecular Cyclizations: Intramolecular cyclization reactions can also be employed, where a linear precursor molecule undergoes cyclization to form the fused ring structure[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Tandem Reactions: Tandem reactions, which involve multiple sequential reactions in a single process, can be used to synthesize imidazo[1,2-a]pyridine derivatives[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives with different functional groups.

Scientific Research Applications

Imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which imidazo[1,2-a]pyridine-2-ethanamine, α-methyl- exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the biological processes of interest.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrimidine

  • Imidazo[1,2-a]pyrazine

  • Imidazo[1,2-a]quinoline

  • Imidazo[1,2-a]benzimidazole

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8(11)6-9-7-13-5-3-2-4-10(13)12-9/h2-5,7-8H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCUWZAVDFVCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN2C=CC=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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